molecular formula C10H14Cl2IN3 B6640023 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide

1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide

Cat. No.: B6640023
M. Wt: 374.05 g/mol
InChI Key: NANZUXROZQERNW-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to a dimethylguanidine moiety, with hydroiodide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide typically involves the reaction of 3,4-dichlorobenzyl chloride with 1,2-dimethylguanidine under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products

    Oxidation: Oxidized derivatives of the dichlorophenyl group.

    Reduction: Reduced forms of the guanidine moiety.

    Substitution: Substituted derivatives at the dichlorophenyl group.

Scientific Research Applications

1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could block the binding sites of enzymes involved in metabolic pathways, thereby disrupting their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Similar structure but with a urea moiety instead of guanidine.

    N-(3,5-Dichlorophenyl)-N’-methylguanidine: Similar guanidine structure but with different substitution patterns on the phenyl ring.

Uniqueness

1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide counterion, which may influence its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3.HI/c1-14-10(13)15(2)6-7-3-4-8(11)9(12)5-7;/h3-5H,6H2,1-2H3,(H2,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANZUXROZQERNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N(C)CC1=CC(=C(C=C1)Cl)Cl.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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